(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
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Overview
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. Its structure consists of a piperidin-1-yl group, a methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group, and a tetrahydrofuran-3-yl methanone group, which contribute to its unique chemical properties.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to the query are often synthesized for their potential bioactivity and are characterized using various spectroscopic techniques. For example, the synthesis of novel heterocycles like "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" was explored for antiproliferative activity, demonstrating the interest in such compounds for their structural and functional properties (Benaka Prasad et al., 2018). This work highlights the methodology for synthesizing and characterizing similar compounds, providing a foundation for further exploration of their applications.
Antimicrobial Activity
The antimicrobial potential of compounds with complex heterocyclic structures is a significant area of research. For instance, derivatives of pyridine have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This underscores the potential of similar compounds to be developed into novel antimicrobial agents, following comprehensive structure-activity relationship studies.
Molecular Aggregation and Interaction Studies
Studies on molecular aggregation and interaction provide insights into the physicochemical properties of compounds, influencing their solubility, stability, and bioavailability. The aggregation behavior of thiadiazole derivatives in different solvents has been investigated, revealing the influence of substituent groups on molecule aggregation interactions (Matwijczuk et al., 2016). Such studies are crucial for designing compounds with desirable properties for various applications, including drug formulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves multi-step organic synthesis:
Step 1: Formation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core via a cyclization reaction.
Step 2: Introduction of the piperidin-1-yl group through a substitution reaction.
Step 3: Attachment of the tetrahydrofuran-3-yl methanone moiety via a condensation reaction.
Industrial Production Methods: Industrial production may involve:
Large-scale reactors: for cyclization and condensation reactions.
Purification techniques: such as recrystallization and column chromatography to ensure the purity of the final product.
Advanced analytical methods: like HPLC and NMR for quality control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different properties.
Substitution: The presence of functional groups makes it suitable for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Base or acid catalysis depending on the specific reaction.
Major Products Formed:
Oxidized products: Various oxidized derivatives depending on the reaction conditions.
Reduced products: Simpler compounds with hydrogenated functional groups.
Substituted products: Diverse compounds with different substituents replacing existing groups.
Chemistry:
Used as a starting material for synthesizing complex molecules.
Application in the study of reaction mechanisms and kinetics.
Biology:
Potential use as a probe in biochemical assays.
Studied for its interaction with biological macromolecules.
Medicine:
Investigation of pharmacological properties.
Potential candidate for drug development targeting specific enzymes or receptors.
Industry:
Application in the production of specialty chemicals.
Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves:
Binding to active sites: on enzymes, affecting their activity.
Interaction with receptors: leading to modulation of cellular signaling pathways.
Pathways involved: Specific pathways depend on the biological context and target.
Comparison with Similar Compounds
Compounds with similar structural features or functional groups.
Examples include (4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone and other thiadiazole derivatives.
Highlighting Uniqueness:
Unique combination of functional groups leading to distinct chemical and biological properties.
Specific structural features that differentiate it from other compounds in its class.
This detailed article explores the multifaceted nature of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone, shedding light on its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,13-14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZRGAXVTJHUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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